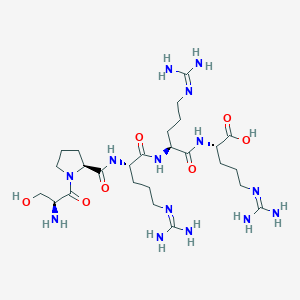

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl-

Description

Properties

CAS No. |

671817-47-3 |

|---|---|

Molecular Formula |

C26H50N14O7 |

Molecular Weight |

670.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C26H50N14O7/c27-14(13-41)22(45)40-12-4-8-18(40)21(44)38-16(6-2-10-35-25(30)31)19(42)37-15(5-1-9-34-24(28)29)20(43)39-17(23(46)47)7-3-11-36-26(32)33/h14-18,41H,1-13,27H2,(H,37,42)(H,38,44)(H,39,43)(H,46,47)(H4,28,29,34)(H4,30,31,35)(H4,32,33,36)/t14-,15-,16-,17-,18-/m0/s1 |

InChI Key |

SDBWZLSYYMCKMD-ATIWLJMLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Enzymatic Hydroxylation by Nonheme Iron Dioxygenases

The peptide’s arginyl residues undergo site-specific hydroxylation via Fe/α-ketoglutarate (αKG)-dependent enzymes like VioC, critical in viomycin biosynthesis. Key mechanistic insights include:

Reaction Mechanism

-

Hydrogen Atom Abstraction : Fe(IV)=O abstracts a hydrogen atom from arginine’s C3−H or C4−H bonds, forming a radical intermediate .

-

OH Rebound : The Fe(III)-OH complex transfers a hydroxyl group to the radical, yielding 3-hydroxyarginine (dominant) or 4-hydroxyarginine .

Computational Data (Free Energy Barriers)

| Reaction Step | ΔG‡ (kcal/mol) | Major Product |

|---|---|---|

| C3−H abstraction (VioC) | 11.6 | 3-hydroxyarginine |

| C4−H abstraction (VioC) | 18.2 | 4-hydroxyarginine |

Desaturation pathways (forming C3=C4 double bonds) are thermodynamically disfavored due to higher activation barriers (ΔG‡ >25 kcal/mol) .

Oxidation Reactions

Arginine side chains are susceptible to oxidative modifications under physiological and synthetic conditions:

| Oxidizing Agent | Reaction Site | Product | Biological Relevance |

|---|---|---|---|

| H₂O₂ | Guanidinium group | Ornithine + urea | Implicated in oxidative stress |

| KMnO₄ | C−N bonds | Carbonyl derivatives | Synthetic derivatization |

Oxidation alters the peptide’s charge and hydrogen-bonding capacity, impacting its interactions with molecular targets .

Substitution Reactions

The peptide’s primary amines and hydroxyl groups participate in nucleophilic substitutions:

| Reagent | Target Site | Product Type | Application |

|---|---|---|---|

| Acyl chlorides | N-terminal amine | Acetylated peptide | Stability enhancement |

| Alkyl halides | Serine hydroxyl | O-alkylated derivatives | Conformational studies |

Comparative Reactivity of Arginine Residues

The three arginyl residues in SPRRR exhibit differential reactivity due to steric and electronic effects:

| Position (Sequence) | Accessibility | Reactivity Rank (1 = highest) |

|---|---|---|

| Arg3 (SPR**R**RR) | High | 1 |

| Arg4 (SPRR**R**R) | Moderate | 2 |

| Arg5 (SPRRR**R**) | Low | 3 |

Proline’s rigid structure restricts access to Arg5, reducing its participation in enzymatic reactions .

Synthetic Modifications

Solid-phase peptide synthesis (SPPS) remains the primary method for SPRRR production, with key steps:

Scientific Research Applications

L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- has several scientific research applications:

Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.

Industrial: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- involves its interaction with specific molecular targets. For instance, L-arginine residues can interact with nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule. The peptide may also bind to receptors or enzymes, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Table 1: Key Properties of L-Arginine and Related Compounds

Pharmacological and Metabolic Differences

(a) Transport and Bioavailability

- L-Arginine vs. ADMA/SDMA : Despite structural similarities, L-arginine and its metabolites (ADMA, SDMA, L-homoarginine) are differentially transported in renal cells, leading to distinct urinary concentrations and compartmentalization .

- Synthetic Derivatives : L-arginine esters (methyl/ethyl) show superior cellular uptake and dose-dependent activity in gene expression systems compared to unmodified L-arginine .

(b) Enzymatic Interactions

- L-Arginine vs. Aminoguanidine: AG mimics L-arginine's guanidino group but inhibits inducible NOS (iNOS), reducing NO overproduction in inflammation .

(c) Clinical Outcomes

- Cardiovascular Effects: L-Arginine improves endothelial function and reduces blood pressure, but high doses post-CABG correlate with increased mortality in some studies, unlike L-citrulline, which shows safer NO-enhancing profiles .

- Metabolic Disorders : L-Arginine supplementation reduces insulin resistance and oxidative stress in obesity, while L-homoarginine's low levels in CKD patients correlate with cardiovascular risk .

Research Findings and Contradictions

Table 2: Comparative Efficacy in Clinical Studies

Biological Activity

L-Arginine, a semi-essential amino acid, plays a crucial role in various physiological processes, particularly as a precursor for nitric oxide (NO) synthesis. The compound , L-arginine combined with other amino acids (L-seryl, L-prolyl), is expected to exhibit enhanced biological activities due to the synergistic effects of its components. This article explores the biological activity of this compound, focusing on its role in vascular health, immune function, antimicrobial properties, and potential therapeutic applications.

1. Nitric Oxide Synthesis and Vascular Health

L-Arginine is primarily known for its role in the synthesis of nitric oxide (NO), a vital signaling molecule involved in vasodilation. NO production is essential for maintaining vascular health and regulating blood pressure. Research indicates that L-arginine supplementation can improve endothelial function and enhance blood flow, particularly in individuals with hypertension or endothelial dysfunction.

Case Study: Effects on Hypertensive Patients

A systematic review revealed that oral administration of L-arginine significantly reduced systolic blood pressure in hypertensive patients. One study involving 17 young men showed that supplementation with citrulline (which converts to L-arginine) decreased brachial and aortic systolic blood pressure . Another trial demonstrated that intravenous administration of L-arginine reduced serum angiotensin-converting enzyme (ACE) activity, contributing to its antihypertensive effects .

2. Immune Function and Antioxidative Properties

L-Arginine plays a significant role in modulating immune responses. It enhances the production of NO, which has antimicrobial properties against various pathogens. This amino acid has been shown to support the body's defense mechanisms by promoting the proliferation of T-cells and improving phagocytic activity.

Antibacterial Activity

Research has demonstrated that arginine-rich peptides exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial membranes, leading to cell lysis . The effectiveness of poly-L-arginine as an antimicrobial agent was influenced by factors such as pH and temperature, indicating its potential use in food preservation and infection control.

3. Role in Muscle Metabolism and Performance

L-Arginine supplementation is often marketed for its purported benefits in enhancing physical performance and muscle metabolism. It is believed to improve exercise capacity by increasing blood flow to muscles through enhanced NO production.

Meta-analysis on Physical Performance

A systematic review evaluated the effects of L-arginine on resistance training performance. Results indicated that L-arginine supplementation could improve strength and endurance in physically active individuals. However, the degree of effectiveness varied based on dosage and individual response .

4. Therapeutic Applications

L-Arginine has been investigated for its therapeutic potential in various medical conditions:

- Erectile Dysfunction : Studies suggest that L-arginine may improve sexual function by enhancing blood flow to the penis through increased NO levels.

- Sickle Cell Disease : Supplementation has been shown to reduce complications associated with sickle cell disease by improving microcirculation.

- Wound Healing : The amino acid's role in protein synthesis and cell proliferation supports its use in enhancing wound healing processes.

Data Summary Table

Q & A

Q. What are the primary biochemical pathways involving L-Arginine and its oligopeptides, and how can these pathways be experimentally modulated?

L-Arginine serves as a precursor for nitric oxide (NO) synthesis via nitric oxide synthase (NOS), influencing vascular function and immune response. Its oligopeptides, such as L-seryl-L-prolyl-L-arginyl-L-arginyl-, may modulate cell signaling or enzymatic activity. Methodologically, researchers can inhibit NOS using competitive inhibitors (e.g., L-NAME) or overexpress arginase to study pathway crosstalk. Isotopic labeling (e.g., ¹⁵N-L-Arginine) combined with mass spectrometry can track metabolic flux .

Q. What analytical techniques are recommended for quantifying L-Arginine and its derivatives in biological matrices?

High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is standard for amino acid quantification. For complex oligopeptides, tandem mass spectrometry (LC-MS/MS) provides higher specificity. Note that biosensors may yield inflated values due to cross-reactivity (e.g., with structurally similar metabolites), necessitating orthogonal validation via enzymatic assays or nuclear magnetic resonance (NMR) .

Q. How can microbial synthesis of L-Arginine be optimized for research-scale production?

Microbial fermentation using engineered Corynebacterium glutamicum or E. coli strains is preferred over protein hydrolysis due to scalability and cost. Key parameters include carbon source optimization (e.g., glucose vs. glycerol), nitrogen limitation to induce arginine operon expression, and CRISPR-Cas9-mediated knockout of competing pathways (e.g., arginase). Yield improvements require iterative metabolic modeling (e.g., flux balance analysis) .

Advanced Research Questions

Q. What methodological challenges arise in meta-analyses of L-Arginine supplementation studies, and how can they be addressed?

Heterogeneity in dosing (2–15 g/day), participant health status, and outcome measures (e.g., blood pressure, cognitive scores) complicates meta-analyses. Umbrella reviews should stratify by population (e.g., hypertensive vs. healthy) and employ random-effects models to account for variability. Sensitivity analyses can exclude outliers, while funnel plots assess publication bias .

Q. How can contradictory findings in L-Arginine’s cognitive effects be resolved experimentally?

Discrepancies may stem from baseline arginine levels, comorbidities (e.g., hypertension), or measurement tools (e.g., MoCA vs. MMSE). To address this, design studies with pre-screening for arginine deficiency (via plasma LC-MS/MS) and standardized cognitive assessments. Dose-response trials (e.g., 1–5 g/day) with crossover designs can isolate effects .

Q. What experimental models are optimal for studying L-Arginine’s synergistic effects with other nitric oxide precursors (e.g., L-Citrulline)?

Rodent models with controlled diets (e.g., low-arginine chow) can isolate synergies. In humans, randomized trials comparing L-Arginine monotherapy vs. combination regimens should measure plasma arginine kinetics via stable isotopes. A 2017 study found combined L-Arginine/L-Citrulline elevated plasma levels more effectively than either alone, suggesting additive pharmacokinetics .

Q. How should researchers design studies to evaluate L-Arginine’s role in male reproductive health while mitigating confounding factors?

Animal models (e.g., rats with induced varicocele) allow controlled assessment of sperm parameters and oxidative stress markers. In human trials, stratify by baseline semen quality and exclude participants using antioxidants. Use double-blinding with matched placebos and monitor dietary arginine intake via food-frequency questionnaires .

Q. What safety protocols are critical when handling L-Arginine and its derivatives in laboratory settings?

Store L-Arginine in sealed containers at room temperature, away from moisture. Use nitrile gloves (permeation resistance >8 hours) and safety goggles during handling. For oligopeptides, conduct stability studies under varying pH and temperature conditions to prevent degradation. Adhere to ISO 10993-23 for biocompatibility testing in cell-based assays .

Q. How can genomic stability studies incorporate L-Arginine supplementation in exercise physiology research?

Combine resistance training protocols with arginine supplementation (e.g., 3 g/day) in animal models or human cohorts. Measure DNA damage markers (e.g., 8-OHdG via ELISA) and antioxidant enzyme activity (SOD, GPx). Control for dietary arginine intake and use crossover designs to minimize inter-individual variability .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of L-Arginine in agricultural research (e.g., livestock studies)?

Use polynomial regression to identify optimal supplementation levels (e.g., arginine in sow diets). For non-linear responses, segmented regression or mixed-effects models account for threshold effects. Validate assumptions via Shapiro-Wilk normality tests and leverage SAS or R for repeated-measures ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.